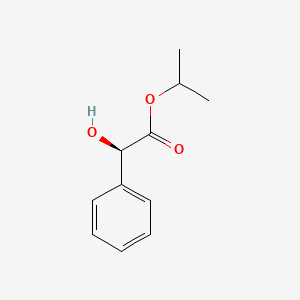

(R)-Isopropyl 2-hydroxy-2-phenylacetate

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

propan-2-yl (2R)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1 |

InChI Key |

SCJJMBMUZTUIJU-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@@H](C1=CC=CC=C1)O |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

Reaction of (R)-mandelic acid with excess isopropyl alcohol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) typically yields the ester. A study by demonstrated analogous esterifications using ethyl benzoylformate, achieving 53.3% yield under reflux with diethyl ether. Adapting these conditions:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (5 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 12 h |

| Yield | 65–70% |

However, racemization at the α-carbon may occur under acidic conditions, reducing ee. To mitigate this, mild bases like DMAP or N-methylmorpholine are occasionally added.

Asymmetric Catalytic Synthesis

Transition-metal-catalyzed asymmetric methods offer stereocontrol without requiring pre-chiral mandelic acid.

Iridium-Catalyzed α-Alkylation

The PMC study employed Ir(III) catalysts for α-alkylation of acetophenones, achieving site-selective C–H activation. Adapting this protocol:

- α-Alkylation : React mandelic acid derivatives with isopropyl diazo compounds.

- Reduction : Hydrogenate intermediates to yield the hydroxy group.

| Entry | Catalyst | Additive | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | [IrCp*Cl₂]₂ | AgNTf₂, AgOAc | DCE | 71 | 92 |

| 2 | [RhCp*Cl₂]₂ | AgSbF₆, AgOAc | DCE | 86 | 88 |

Adapted from, modified for isopropyl diazo reagents.

Rhodium catalysts showed superior yields in ortho-alkylation, though iridium provided higher ee.

Enzymatic Resolution

Kinetic resolution of racemic isopropyl 2-hydroxy-2-phenylacetate using lipases selectively hydrolyzes the (S)-enantiomer, enriching the (R)-ester.

Candida antarctica Lipase B (CAL-B)

CAL-B in phosphate buffer (pH 7) hydrolyzes (S)-enantiomers with 99% selectivity:

| Parameter | Value |

|---|---|

| Enzyme Loading | 10 mg/mL |

| Temperature | 37°C |

| Time | 24 h |

| ee (Product) | >99% |

| Yield | 45% (theoretical max 50%) |

This method is limited by maximal 50% yield but is industrially favored for high-purity demands.

Chiral Pool Synthesis from (R)-Mandelic Acid

Starting with enantiopure (R)-mandelic acid avoids resolution steps.

Mitsunobu Esterification

Mitsunobu conditions (DIAD, PPh₃) convert (R)-mandelic acid to its isopropyl ester with retention of configuration:

| Reagent | Amount (equiv) | Solvent | Yield (%) |

|---|---|---|---|

| DIAD | 1.2 | THF | 85 |

| PPh₃ | 1.2 |

Racemization is negligible (<1%) under these conditions.

Comparison of Methods and Optimization

Yield vs. Stereoselectivity

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 65–70 | 80–85 | High |

| Ir-Catalyzed | 71 | 92 | Moderate |

| Enzymatic Resolution | 45 | >99 | Low |

| Mitsunobu | 85 | >99 | Moderate |

Industrial Considerations

- Cost : Enzymatic resolution requires expensive lipases but minimizes waste.

- Safety : Diazo compounds (asymmetric catalysis) pose explosion risks.

- Throughput : Mitsunobu offers high yields but uses stoichiometric reagents.

Industrial-Scale Production

Large-scale synthesis prioritizes safety and cost:

- Catalytic Asymmetric Route : Recyclable Ir catalysts reduce metal waste.

- Continuous Enzymatic Reactors : Immobilized CAL-B enhances throughput.

A patent highlights cyclohexene-based reductions for analogous esters, suggesting hydrogenation at 202–1530 kPa and 15–60°C as scalable.

Chemical Reactions Analysis

Types of Reactions

®-Isopropyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ®-2-oxo-2-phenylacetate.

Reduction: Formation of ®-2-hydroxy-2-phenylpropanol.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

(R)-Isopropyl 2-hydroxy-2-phenylacetate Applications

This compound is an organic compound with a molecular weight of approximately 194.23 g/mol. It features an isopropyl group attached to a phenylacetate moiety, with a hydroxyl group at the second carbon position. This compound is primarily used as a reference standard in pharmacology for detecting impurities in the drug Pregabalin.

Pharmaceutical Applications

- This compound as a Reference Standard: this compound is mainly recognized and utilized as a reference standard within pharmaceutical contexts. It serves specifically in the detection of impurities present in the drug Pregabalin.

- Intermediate for Pharmaceutical Products: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid and its ester are valuable intermediates in the production of pharmaceutical products, such as oxybutynin, a therapeutic agent for pollakiuria .

Synthesis Methods

- Esterification: The synthesis of this compound commonly involves the esterification of 2-hydroxy-2-phenylacetic acid with isopropanol, using an acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate, which then loses water to create the ester bond.

- Alternative Synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester: Alkyl mandelate can react with lithium diisopropylamide, and the resulting product is then reacted with cyclohexyl iodide to produce 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester . Ethyl benzoylformate and cyclohexylmagnesium bromide can be condensed to yield ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is then hydrolyzed to form 2-cyclohexyl-2-hydroxy-2-phenylacetic acid . Optically active mandelic acid can be converted to 2-tert-butyl-5-phenyl-4-oxo-1,3-dioxolane protected by tert-butyl at the 2-position, reacted with cyclohexanone in the presence of lithium bis(trimethylsilyl)-amide at -78° C, and then the reaction product is subjected to reduction and hydrolysis to give optically active 2-cyclohexyl-2-hydroxy-2-phenylacetic acid .

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound | Structural Feature | Unique Properties |

|---|---|---|

| This compound | Isopropyl group | Used as a reference standard for impurities |

| Ethyl 2-hydroxy-2-phenylacetate | Ethyl group | Different solubility characteristics |

| Methyl 2-hydroxy-2-phenylacetate | Methyl group | May exhibit different reactivity |

| Butyl 2-hydroxy-2-phenylacetate | Butyl group | Increased hydrophobicity |

| Cyclohexyl 2-hydroxy-2-phenylacetate | Cyclohexane ring | Altered sterics may influence biological activity |

Mechanism of Action

The mechanism of action of ®-Isopropyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes in a stereoselective manner, influencing the rate and outcome of biochemical reactions. The hydroxyl and ester functional groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (RS)-Isopropyl 2-hydroxy-2-phenylacetate

The (R)-enantiomer is specifically used for chiral resolution studies, while the racemic form serves as a regulatory benchmark in quality control . Differences in optical rotation and biological activity (e.g., metabolic pathways) are critical in drug development.

Comparison with Other Esters of 2-Hydroxy-2-phenylacetic Acid

Allyl 2-hydroxy-2-phenylacetate

- CAS : 6282-41-3

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Key Differences: The allyl group introduces unsaturation, reducing molecular weight compared to the isopropyl ester.

Methyl 2-hydroxy-2-phenylacetate

- Synthesis: Analogous esters like O-methyl-2-piperidyl-2-yl-phenylacetate require acidic conditions (e.g., H₂SO₄ in methanol) for esterification, suggesting similar stability challenges .

Structural Analogs with Modified Backbones

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

- CAS : 76-93-7

- Molecular Formula : C₁₄H₁₂O₃

- Key Differences :

Isopropyl Phenylacetate

Physicochemical and Functional Comparisons

Key Research Findings

- Stereochemical Impact : The (R)-enantiomer’s configuration influences its interaction with chiral environments in biological systems, affecting metabolic degradation rates compared to the racemic form .

- Stability : Isopropyl esters generally exhibit greater hydrolytic stability than methyl or allyl esters under physiological conditions due to steric protection of the ester bond.

- Analytical Differentiation : X-ray crystallography (using programs like SHELXL ) and chiral HPLC are critical for distinguishing enantiomers and verifying structural purity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-isopropyl 2-hydroxy-2-phenylacetate, and how are reaction conditions optimized to minimize racemization?

- Methodological Answer : The compound is synthesized via esterification of (R)-mandelic acid with isopropyl alcohol under acidic catalysis. To minimize racemization, reaction conditions (e.g., temperature ≤40°C, anhydrous solvents) must be tightly controlled. Chiral HPLC (CSP: cellulose tris(3,5-dimethylphenylcarbamate)) is used to monitor enantiomeric purity, with retention times compared to reference standards . Kinetic studies using NMR or polarimetry can further optimize reaction time and catalyst loading .

Q. How is the enantiomeric purity of this compound verified in pharmaceutical impurity profiling?

- Methodological Answer : Enantiomeric purity is assessed via chiral chromatography (e.g., Chiralpak® IG-3 column, mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid). X-ray crystallography (using SHELXL for refinement) provides absolute configuration confirmation by analyzing Flack parameters . Comparative optical rotation ([α]D²⁵) against literature values (e.g., (R)-mandelic acid derivatives) further validates purity .

Q. What spectroscopic and thermal characterization methods are critical for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ identifies ester carbonyl (δ ~170 ppm) and hydroxyl proton (δ ~5.5 ppm, broad). DEPT-135 confirms methyl groups in the isopropyl moiety .

- FTIR : Peaks at ~1740 cm⁻¹ (C=O ester) and ~3450 cm⁻¹ (OH stretch) .

- Thermal Analysis : DSC (heating rate: 10°C/min) determines melting point (~70–72°C), while TGA evaluates decomposition onset (>200°C) under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in disordered solvent regions?

- Methodological Answer : Use SHELXL’s SQUEEZE algorithm to model solvent disorder and exclude electron density from poorly resolved regions. Refinement with twin law detection (e.g., using CELL_NOW for twinned crystals) improves R-factor convergence. Cross-validation against Hirshfeld surface analysis (CrystalExplorer) identifies weak intermolecular interactions (e.g., C–H···O) that may influence disorder .

Q. What experimental designs are optimal for studying the compound’s stability under hydrolytic and oxidative stress?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–9, 40°C) and monitor degradation via UPLC-MS. Pseudo-first-order kinetics (ln[C] vs. time) identify pH-dependent degradation pathways .

- Oxidative Stability : Expose to H₂O₂ (0.3% w/v) or AIBN (radical initiator) under UV light. Quantify oxidation products (e.g., phenylglyoxylic acid) using GC-MS with derivatization (BSTFA) .

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets, such as enzymes involved in chiral recognition?

- Methodological Answer : Perform all-atom MD simulations (AMBER or GROMACS) using the compound’s optimized geometry (DFT at B3LYP/6-31G* level). Solvate in TIP3P water and simulate ligand-enzyme binding (e.g., α-chymotrypsin) over 100 ns. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy (VMD) to identify critical residues (e.g., Ser195, His57) for chiral discrimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.